
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide" is a complex organic molecule featuring diverse functional groups, including pyrazole, oxadiazole, and quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthesis routes. It starts with the formation of intermediate compounds such as 1-ethyl-1H-pyrazol-4-yl, 1,2,4-oxadiazole, and quinoline derivatives, which are then chemically combined using reagents and catalysts under specific conditions. Specific details about the synthetic route might include temperature controls, solvents used, reaction times, and purification methods.
Industrial Production Methods
For industrial-scale production, methods such as continuous flow chemistry and automated synthesis might be employed. These methods ensure the compound is produced in a controlled environment, maintaining consistency in quality and yield. Efficiency and scalability are critical considerations in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: The molecule can be reduced to alter its oxidation state, impacting its reactivity.
Substitution: Specific groups within the compound can be substituted with other atoms or molecules to create derivatives.
Common Reagents and Conditions
Reagents such as strong acids, bases, oxidizing agents, and reducing agents are commonly used. The conditions vary depending on the desired reaction but often include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
Reaction conditions can yield various products, such as oxidized or reduced derivatives and substituted analogs. Each product's properties depend on the functional groups introduced or modified during the reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound is studied for its unique properties and reactivity. It's used in the development of new chemical reactions and catalysts.
Biology
In biological research, the compound's interactions with enzymes and other biomolecules are explored. It can serve as a molecular probe for studying cellular processes.
Medicine
The compound has potential pharmaceutical applications. It may act as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound can be used in material science, such as developing new polymers or coatings with unique properties.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions. Its structure allows it to bind to particular targets, such as proteins or enzymes, modulating their activity. The pathways involved might include inhibiting or activating specific biochemical processes, which can be studied using various biochemical and biophysical techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-5-carboxamide
Uniqueness
This compound's uniqueness lies in the specific arrangement and combination of its functional groups, which give it distinct properties and reactivity compared to similar compounds
This should give you a comprehensive overview of "N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-24-11-14(9-21-24)17-22-16(26-23-17)10-20-18(25)13-5-6-15-12(8-13)4-3-7-19-15/h3-9,11H,2,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYPMYPHDRMHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
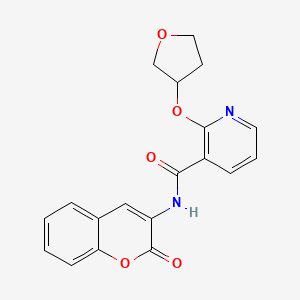
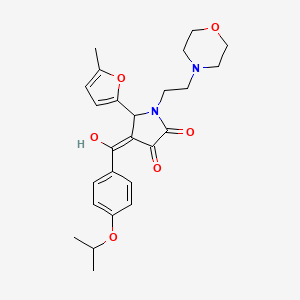
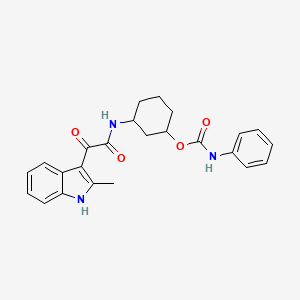

![2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2805095.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2805096.png)
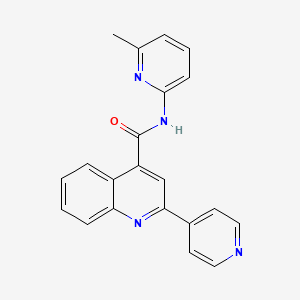
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2805098.png)
![4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2805101.png)
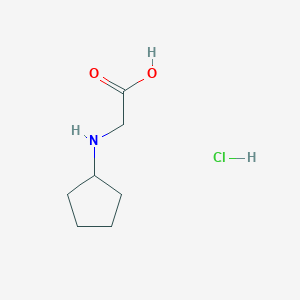
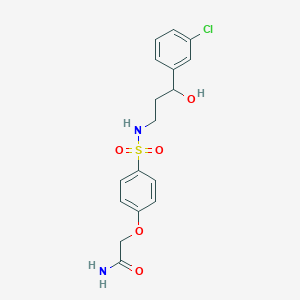
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)
![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2805107.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)
